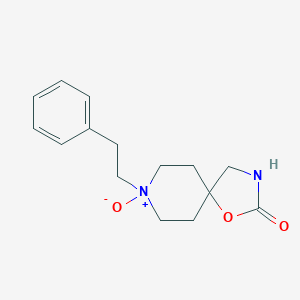

Fenspiride N-oxide

Übersicht

Beschreibung

Fenspiride N-oxide is a derivative of Fenspiride , an oxazolidinone spiro compound used in the treatment of certain respiratory diseases . The pharmacotherapeutic classification is antitussives .

Molecular Structure Analysis

Fenspiride N-oxide has a molecular formula of C15H20N2O3 . The crystal and molecular structure of Fenspiride, a bronchodilator and anti-inflammatory drug, are reported . Fenspiride crystallizes in the monoclinic system, with two crystallographically independent molecules in the general position of the space group P2 1/n (No. 14) and Z=8 .Physical And Chemical Properties Analysis

Fenspiride N-oxide has a molecular weight of 276.33 . It is described as an off-white to beige solid .Wissenschaftliche Forschungsanwendungen

Chronic Obstructive Pulmonary Disease (COPD) Management

Fenspiride N-oxide: has been studied for its effects on clinical manifestations of COPD. A study involving patients with stable COPD showed that long-term treatment with Fenspiride significantly improved symptoms such as cough, sputum volume, and dyspnoea. The treatment also resulted in a reduction of inflammatory markers like TNF-α, IL-1β, and IL-8, along with an increase in FEV1, indicating improved lung function .

Wirkmechanismus

Target of Action

Fenspiride N-oxide, similar to its parent compound Fenspiride, is believed to target several receptors and enzymes involved in the inflammatory response and bronchoconstriction . It is known to have activity as an alpha-1 blocker , H1 antagonist , and also inhibits PDE3, PDE4, PDE5 .

Mode of Action

Fenspiride N-oxide’s interaction with its targets leads to a variety of effects. As an alpha-1 blocker and H1 antagonist, it can reduce histamine-induced bronchoconstriction . By inhibiting PDE3, PDE4, and PDE5, it can modulate the levels of cyclic nucleotides within cells, which are key regulators of inflammation and bronchoconstriction .

Biochemical Pathways

It is believed to modulate pathways associated with inflammation and respiratory disorders . For instance, by blocking alpha-1 receptors and H1 receptors, it can inhibit the effects of catecholamines and histamine, respectively, which play key roles in the inflammatory response .

Pharmacokinetics

For its parent compound fenspiride, it has been reported that the bioavailability is 90%, and the elimination half-life is 14-16 hours . The compound is excreted in urine (90%) and feces (~10%) . These properties may impact the bioavailability and therapeutic window of Fenspiride N-oxide.

Result of Action

The molecular and cellular effects of Fenspiride N-oxide’s action would likely mirror those of Fenspiride, given their similar structures and targets. This includes antispasmodic and bronchodilator effects, which can help in the treatment of ENT and respiratory diseases . By reducing bronchoconstriction and inflammation, it can alleviate symptoms such as coughing and difficulty breathing .

Eigenschaften

IUPAC Name |

8-oxido-8-(2-phenylethyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYJGEWJSVTMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenspiride N-oxide | |

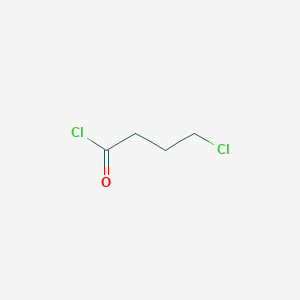

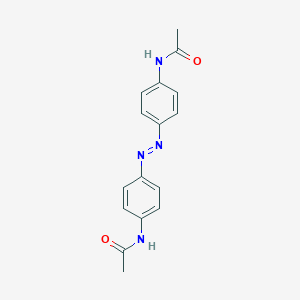

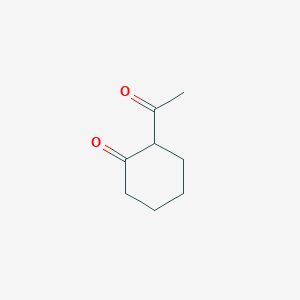

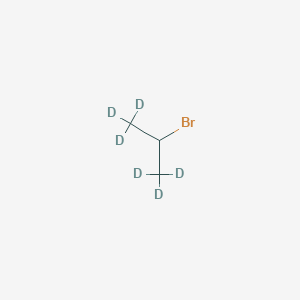

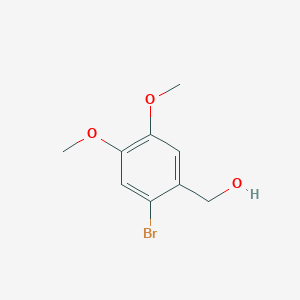

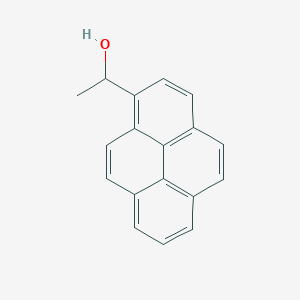

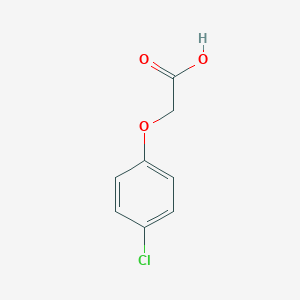

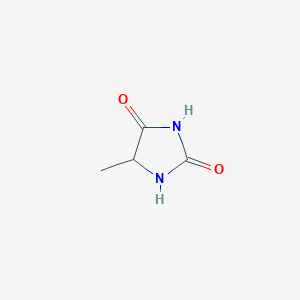

Retrosynthesis Analysis

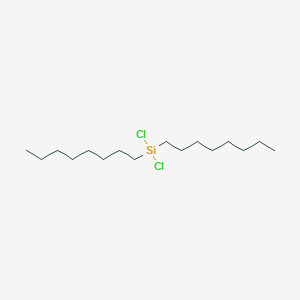

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

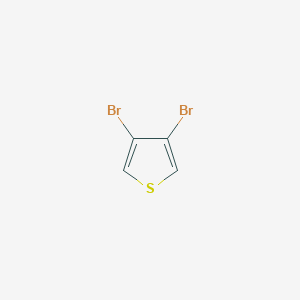

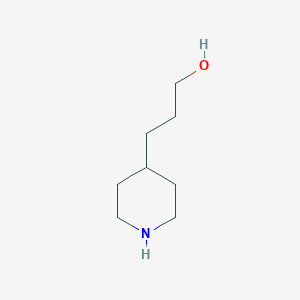

Feasible Synthetic Routes

Q & A

Q1: What analytical method was developed to study Fenspiride hydrochloride and its degradation products, and what were the key advantages of this method?

A1: The research focused on developing and validating a new chromatographic method to identify and quantify Fenspiride hydrochloride (FNS) and its degradation products, including Fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), within liquid formulations []. This method utilized a dual gradient with two buffer solutions, one at pH 4.5 and another at pH 2.9, with varying proportions of methanol and acetonitrile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)

![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)